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Compound of Interest

Compound Name: Carnidazole hydrochloride

CAS No.: 55455-75-9

Cat. No.: B12754023

Get Quote

Executive Summary
Carnidazole (O-methyl[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]thiocarbamate) is a highly

potent antiprotozoal agent belonging to the 5-nitroimidazole class[1]. Clinically utilized primarily

in veterinary medicine to eradicate Trichomonas gallinae infections, its mechanism of action

relies on the bioreduction of the 5-nitro group by anaerobic ferredoxin-linked nitroreductases[2]

[3]. This reduction generates cytotoxic reactive oxygen species and radical intermediates that

induce catastrophic DNA strand breakage in the target pathogen[1].

This whitepaper details a robust, de novo synthetic pathway for Carnidazole hydrochloride.

Designed for high stereofidelity and industrial scalability, the protocol bypasses common

regiochemical pitfalls associated with imidazole alkylation by utilizing a commercially available,

pre-alkylated precursor.
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The de novo construction of 5-nitroimidazoles frequently encounters a major regiochemical

bottleneck: the N-alkylation of 2-methyl-4(5)-nitroimidazole typically yields an inseparable

mixture of 4-nitro and 5-nitro isomers due to the steric hindrance of the adjacent nitro group[4].

To circumvent this and ensure absolute regiocontrol, our validated synthetic strategy leverages

Metronidazole (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-ol) as the starting material[5].

Because metronidazole already possesses the precise 5-nitro configuration and the necessary

ethyl linker, the synthesis is streamlined into functional group interconversions:

Hydroxyl Activation: The primary alcohol of metronidazole is converted to a mesylate. This

transforms a poor leaving group (-OH) into an excellent sulfonate leaving group, setting the

stage for nucleophilic attack.

Azidation & Chemoselective Reduction: The mesylate is displaced by sodium azide.

Crucially, the subsequent reduction to the primary amine is performed via a Staudinger

reduction (using triphenylphosphine and water) rather than catalytic hydrogenation (e.g., H2​

,Pd/C ). Catalytic hydrogenation would indiscriminately reduce the sensitive 5-nitro

pharmacophore into an inactive amino group. The Staudinger reaction is entirely

chemoselective for the azide.

Thiocarbamoylation: The resulting primary amine is reacted with O-methyl chlorothioformate.

This specific reagent is chosen over the highly toxic thiophosgene/methanol route because it

offers superior regiocontrol and directly installs the O-methyl thiocarbamate moiety in a

single step[6][7].

Salification: The free base is precipitated as a hydrochloride salt to maximize aqueous

solubility and shelf-life stability.
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Figure 1: Chemoselective synthetic workflow for Carnidazole Hydrochloride starting from

Metronidazole.

Step-by-Step Experimental Protocols
Protocol 1: Synthesis of Metronidazole Mesylate

Objective: Activate the terminal hydroxyl group for nucleophilic substitution.

Procedure:

Dissolve 1.0 eq of Metronidazole in anhydrous dichloromethane (DCM) under an inert

argon atmosphere.

Add 1.5 eq of triethylamine ( Et3​N ) and cool the reaction vessel to 0 °C using an ice-water

bath.

Dropwise, add 1.2 eq of methanesulfonyl chloride (MsCl) over 30 minutes to control the

exothermic reaction.

Stir for 2 hours at room temperature. Monitor completion via TLC (DCM:MeOH 9:1).

Workup: Quench with saturated aqueous NaHCO3​. Extract the aqueous layer with DCM

(3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​, and

concentrate under reduced pressure to yield the mesylate as a pale yellow solid.

Protocol 2: Azidation and Staudinger Reduction
Objective: Convert the mesylate to a primary amine without reducing the 5-nitro group.

Procedure (Azidation):

Dissolve the crude metronidazole mesylate in anhydrous DMF.

Add 2.0 eq of sodium azide ( NaN3​) and heat the mixture to 80 °C for 4 hours.

Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash

the organic layer thoroughly with water (to remove DMF) and brine, then dry and
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concentrate to isolate the azide intermediate. (Caution: Organic azides are potentially

explosive; handle with care and avoid concentrating to absolute dryness if scaling up).

Procedure (Staudinger Reduction):

Dissolve the azide in a THF/Water mixture (10:1 v/v).

Add 1.2 eq of triphenylphosphine ( PPh3​) in small portions at room temperature. Nitrogen

gas evolution will be immediately observable.

Stir for 12 hours at room temperature.

Workup: Acidify the mixture with 1M HCl to pH 2 (the amine moves to the aqueous layer,

leaving triphenylphosphine oxide in the organic layer). Wash with diethyl ether. Basify the

aqueous layer with 2M NaOH to pH 10 and extract with DCM. Dry and concentrate to yield

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-amine.

Protocol 3: Thiocarbamoylation to Carnidazole (Free
Base)

Objective: Construct the O-methyl thiocarbamate pharmacophore[6].

Procedure:

Dissolve the primary amine (1.0 eq) in anhydrous DCM and add 1.5 eq of Et3​N . Cool to 0

°C.

Slowly add 1.1 eq of O-methyl chlorothioformate dropwise. The low temperature prevents

the formation of unwanted isothiocyanate byproducts[7].

Allow the reaction to warm to room temperature and stir for 3 hours.

Workup: Wash the organic mixture with water, 0.5M HCl (to remove unreacted amine),

and brine. Dry over MgSO4​and evaporate the solvent. Recrystallize the crude product

from ethanol to yield pure Carnidazole free base[8].

Protocol 4: Salification to Carnidazole Hydrochloride
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Objective: Generate the highly soluble hydrochloride salt.

Procedure:

Dissolve pure Carnidazole free base in a minimum volume of anhydrous isopropanol

(IPA).

Bubble anhydrous HCl gas through the solution (or add a stoichiometric amount of 2M HCl

in diethyl ether) at 0 °C until precipitation ceases.

Filter the resulting white crystalline solid under vacuum, wash with cold diethyl ether, and

dry under high vacuum at 40 °C for 12 hours.

Quantitative Data & Analytical Characterization
A self-validating synthesis requires rigorous analytical checkpoints. The table below

summarizes the expected quantitative yields and key analytical markers for each isolated stage

of the workflow.
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Intermediate /
Product

Molecular
Formula

MW ( g/mol ) Expected Yield
Key Analytical
Marker (1H
NMR / MS / IR)

Metronidazole

Mesylate
C7​H11​N3​O5​S 249.24 90–95%

MS: m/z 250

[M+H]⁺NMR:

3.05 ppm (s, 3H,

OSO2​CH3​)

Metronidazole

Azide
C6​H8​N6​O2​ 196.17 85–90%

IR: ~2100 cm⁻¹

(Strong, sharp

azide stretch)

5-Nitroimidazole

Amine
C6​H10​N4​O2​ 170.17 80–85%

MS: m/z 171

[M+H]⁺IR:

Disappearance

of 2100 cm⁻¹

peak

Carnidazole

(Free Base)
C8​H12​N4​O3​S 244.27 85–90%

MS: m/z 245

[M+H]⁺NMR:

4.02 ppm (s, 3H,

OCH3​)[8]

Carnidazole HCl C8​H13​ClN4​O3​S 280.73 >95%

MS: m/z 245 [M-

Cl]⁺NMR: Broad

NH+ peak (~9.5

ppm)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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